(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.: 2172801-78-2
VCID: VC11649661
InChI: InChI=1S/C43H50N2O2/c1-41(2,3)35-21-17-33(18-22-35)27-43(28-34-19-23-36(24-20-34)42(4,5)6,39-44-37(29-46-39)25-31-13-9-7-10-14-31)40-45-38(30-47-40)26-32-15-11-8-12-16-32/h7-24,37-38H,25-30H2,1-6H3/t37-,38-/m0/s1
SMILES: CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6
Molecular Formula: C43H50N2O2
Molecular Weight: 626.9 g/mol

(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

CAS No.: 2172801-78-2

Cat. No.: VC11649661

Molecular Formula: C43H50N2O2

Molecular Weight: 626.9 g/mol

* For research use only. Not for human or veterinary use.

(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) - 2172801-78-2

Specification

CAS No. 2172801-78-2
Molecular Formula C43H50N2O2
Molecular Weight 626.9 g/mol
IUPAC Name (4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C43H50N2O2/c1-41(2,3)35-21-17-33(18-22-35)27-43(28-34-19-23-36(24-20-34)42(4,5)6,39-44-37(29-46-39)25-31-13-9-7-10-14-31)40-45-38(30-47-40)26-32-15-11-8-12-16-32/h7-24,37-38H,25-30H2,1-6H3/t37-,38-/m0/s1
Standard InChI Key AWYMMKAJDBJCQW-UWXQCODUSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H](CO3)CC4=CC=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6
SMILES CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6

Introduction

Chemical Structure and Stereochemical Features

The ligand’s core consists of two 4,5-dihydrooxazole rings connected via a 2,2-diylpropane bridge bearing 4-(tert-butyl)phenyl groups at the 1,3-positions. Each oxazoline ring incorporates a benzyl substituent at the 4-position, with absolute configurations at both stereogenic centers designated as S . The tert-butyl groups impose substantial steric hindrance, while the benzyl moieties provide π-system interactions critical for substrate preorganization.

The molecular formula C₄₃H₅₀N₂O₂ reflects a balance between rigidity and flexibility, with the propane bridge allowing conformational adaptability during metal coordination . X-ray crystallographic studies of related bis(oxazoline) ligands reveal distorted tetrahedral geometries around metal centers, a feature likely conserved in this derivative .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2172801-78-2
Molecular FormulaC₄₃H₅₀N₂O₂
Molecular Weight626.88 g/mol
AppearanceWhite to off-white powder
StabilityAir-sensitive

Synthesis and Characterization

Synthetic Routes

While no explicit procedure for this ligand is documented in the literature, its synthesis likely follows established bis(oxazoline) protocols involving:

  • Diamine Preparation: Condensation of 1,3-bis(4-tert-butylphenyl)propane-2,2-diamine with benzyl glycidyl ether to form intermediate amino alcohols.

  • Cyclization: AgOTf-catalyzed ring-opening of oxetanes with nitriles, as demonstrated for analogous oxazoline syntheses . This method achieves high yields under mild conditions (25–60°C, 12–24 h) without requiring inert atmospheres .

Analytical Characterization

Critical characterization data include:

  • NMR Spectroscopy: 1H^1H NMR typically shows distinct resonances for tert-butyl protons (δ 1.2–1.4 ppm), oxazoline methylenes (δ 3.8–4.6 ppm), and aromatic systems (δ 6.8–7.6 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 626.88 with isotopic pattern matching C₄₃H₅₀N₂O₂ .

  • IR Spectroscopy: Stretching vibrations for C=N (1640–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm oxazoline ring formation .

Catalytic Applications and Mechanistic Insights

Though direct catalytic studies of this specific ligand remain unpublished, structurally analogous bis(oxazoline)-metal complexes demonstrate remarkable enantioselectivity in:

Asymmetric Cyclopropanation

Copper(I) complexes of phenyl-substituted bis(oxazoline) ligands achieve >90% ee in cyclopropane diester synthesis via carbene transfer reactions . The benzyl variant’s enhanced π-stacking capability may further improve stereocontrol in analogous transformations.

β-Hydroxy Acid Synthesis

Malonic acid derivatives undergo catalytic asymmetric protonation with Ni(II)-bis(oxazoline) systems to afford β-hydroxy acids with 88–95% ee . The tert-butyl groups in the subject ligand likely enforce tighter transition-state organization.

Table 2: Performance Comparison of Bis(oxazoline) Ligands

Ligand SubstituentApplicationee (%)Metal CenterReference
4-PhenylCyclopropanation92Cu(I)
4-BenzylPredictedN/ACu(I)/Ni(II)-
4,5-Diphenyl[3+1] Cycloadditions85Rh(II)

Structure-Activity Relationships

  • Steric Effects: The 4-tert-butylphenyl groups create a chiral pocket that discriminates between substrate enantiomers during metal coordination .

  • Electronic Modulation: Benzyl substituents increase electron density at the oxazoline nitrogen, enhancing metal-ligand charge transfer in catalytic cycles .

  • Solvent Compatibility: Polar aprotic solvents (CH₂Cl₂, THF) optimize ligand performance by stabilizing charged intermediates without inducing decomposition .

Future Research Directions

  • Mechanistic Studies: In-situ EXAFS and DFT calculations to map metal-ligand coordination geometries.

  • Substrate Scope Expansion: Testing in underutilized reactions like asymmetric C–H activation or photoredox catalysis.

  • Heterogenization: Immobilization on mesoporous silica for recyclable catalytic systems.

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